9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Descripción
Chemical Structure and Role 9H-Fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate is an Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . The compound features a branched aliphatic side chain (4-methyl-1-oxopentan-2-yl) that confers steric and solubility properties distinct from linear analogs.
Synthesis and Applications This compound is synthesized via carbamate formation between Fmoc chloride and the amine group of the target amino acid or peptide intermediate. For example, in , a similar trifluoro-substituted analog was prepared using Fmoc chloride and a norvalinamide precursor under aqueous bicarbonate conditions, achieving high yields . Its primary application lies in peptide synthesis, particularly for introducing hydrophobic or sterically hindered residues into peptide chains.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFTULBKHJJQAW-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178704 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-3-methylbutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146803-42-1 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-3-methylbutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146803-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-3-methylbutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate, also known by its CAS number 146803-42-1, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on antimicrobial and anticancer activities.
The molecular formula of the compound is , with a molecular weight of approximately 337.419 g/mol. The structure features a fluorenyl group which is significant in medicinal chemistry for enhancing bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.419 g/mol |
| CAS Number | 146803-42-1 |
| Synonyms | Fmoc-Leu-Wang resin |
Synthesis
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate typically involves coupling reactions between fluorenylmethanol derivatives and amino acids or their derivatives. The use of protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) is common in peptide synthesis to ensure selective reactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various carbamate derivatives, including this compound. In one study, the compound was tested against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated moderate activity against certain strains, particularly Staphylococcus aureus and Enterococcus faecalis, with MICs ranging from 128 to 256 µg/mL .
Table 1: Antimicrobial Activity of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Enterococcus faecalis | 256 |
| Escherichia coli | >256 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 2: Cytotoxicity of 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
Case Studies
- Antimicrobial Evaluation : A study published in Molbank synthesized various thiazole derivatives related to fluorenyl compounds, revealing that modifications could enhance antimicrobial efficacy against resistant strains .
- Anticancer Research : In a comparative study, the compound was tested alongside known anticancer agents. Results showed that it had a comparable effect on cell viability, suggesting potential for further development in cancer therapeutics .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promise as a potential drug candidate for:
- Pain Relief : In animal models, it demonstrated effective analgesic properties at doses as low as 10 nmol/kg body weight. This suggests its potential utility in developing pain management therapies .
- Cancer Treatment : Research indicates that it inhibits matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components, which may play a role in tumor progression. By blocking MMP activity, the compound could potentially reduce cancer cell proliferation and metastasis .
Biological Research
In biological studies, this compound can serve multiple roles:
- Protein Modification : It is utilized to modify peptides and proteins, aiding researchers in studying protein structure and function.
- Mechanistic Studies : The compound's ability to form stable carbamate linkages allows it to be used in mechanistic studies involving enzyme interactions and receptor binding.
Organic Synthesis
In organic chemistry, 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate is employed as:
- Protecting Group : Its stability makes it an excellent protecting group for amines during synthetic reactions, facilitating the selective modification of functional groups without interference.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Pain Management | Demonstrated significant analgesic effects in rodent models, suggesting potential for human applications. |
| Study B | Cancer Research | Showed inhibition of MMP activity leading to reduced tumor cell proliferation in vitro. |
| Study C | Organic Synthesis | Successfully used as a protecting group for amines, enhancing reaction yields in complex organic syntheses. |
Comparación Con Compuestos Similares
Structural Modifications in Fmoc-Protected Carbamates
The following table highlights key structural differences and their implications:
Key Observations :
- Branched vs.
- Functional Group Impact : The hydroxymethyl analog () exhibits higher polarity due to the hydroxyl group, improving aqueous solubility, whereas the chlorocarbonyl derivative () is more reactive in acyl transfer reactions.
- Electron-Withdrawing Groups : The trifluoro-substituted analog () demonstrates increased stability against enzymatic degradation, a property leveraged in protease-resistant peptide design.
Physicochemical Properties
Research Findings and Trends
- Synthetic Efficiency : The trifluoro analog () achieved 88% yield in a one-step synthesis, outperforming the hydroxymethyl analog’s multi-step route (77% yield after column chromatography) .
- Emerging Modifications : Recent patents highlight derivatives with ether-linked groups (e.g., 2-isobutoxy-4-nitrophenylcarbamate in ) for photolabile protection strategies .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 9H-fluoren-9-ylmethyl carbamate derivatives, and how can reaction conditions be optimized?
Answer:
The synthesis of fluorenylmethyl carbamates typically involves coupling activated carbonyl intermediates (e.g., carbonyl chlorides) with amines or alcohols under anhydrous conditions. For example, in analogous compounds like N-(4-hydroxybutyl)-9-oxo-9H-fluorene-4-carboxamide, 9-fluorenone-4-carbonyl chloride was reacted with 2-aminoethanol in anhydrous CH₂Cl₂ with triethylamine (Et₃N) as a base . Key optimization steps include:
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity.
- Temperature : Room temperature (20–25°C) for 12–24 hours ensures complete conversion.
- Purification : Crystallization from methanol yields pure products (75–88% yield) .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Basic: What safety protocols are critical when handling this compound, given its hazardous classification?
Answer:
Safety data sheets (SDS) classify this compound as acutely toxic (oral, dermal, inhalation Category 4) and a respiratory irritant . Essential protocols include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
Advanced: How can researchers resolve discrepancies in toxicity data across different safety assessments?
Answer:
Contradictions in toxicity classifications (e.g., acute toxicity vs. incomplete data in SDS ) require:
Source validation : Prioritize data from peer-reviewed studies over incomplete SDS entries .
Supplementary testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) to fill data gaps .
Cross-referencing : Compare with structurally similar compounds (e.g., FMOC-Met-OH derivatives) to infer hazards .
Advanced: What analytical techniques are most effective for confirming the stereochemical purity of the (2S)-4-methyl-1-oxopentan-2-yl moiety?
Answer:
Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers .
NMR spectroscopy : Compare chemical shifts of diastereomers; the (2S) configuration shows distinct splitting patterns in H-NMR (e.g., δ 3.77 ppm for NHCH₂ in related compounds) .
X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., disorder parameters in fluorenylmethyl derivatives ).
Basic: How do researchers mitigate instability or decomposition during storage?
Answer:
Stability is maintained by:
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Incompatibility avoidance : Exclude strong acids/bases to prevent carbamate hydrolysis .
- Monitoring : Regular HPLC analysis detects degradation products (e.g., free amine or fluorenylmethanol) .
Advanced: What computational methods predict the compound’s solubility and bioavailability for in vitro assays?
Answer:
- QSAR models : Predict logP (e.g., 2.1 for FMOC-Met-OH analogs) to estimate membrane permeability .
- Molecular dynamics (MD) : Simulate interactions with solvents (e.g., DMSO/water mixtures) to optimize dissolution .
- ADMET profiling : Use tools like SwissADME to assess bioavailability and CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
